6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
6-(Chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a benzoxazinone derivative characterized by a chloromethyl (-CH₂Cl) group at the 6-position and a 3-methoxypropyl (-CH₂CH₂CH₂OCH₃) substituent at the 4-position of the heterocyclic core. Benzoxazinones are a class of nitrogen- and oxygen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
For instance, 6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 911705-42-5) is synthesized via nucleophilic substitution or coupling reactions, as seen in related compounds .
Structure
3D Structure
Properties
IUPAC Name |
6-(chloromethyl)-4-(3-methoxypropyl)-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-17-6-2-5-15-11-7-10(8-14)3-4-12(11)18-9-13(15)16/h3-4,7H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOIMKMZQVCXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)COC2=C1C=C(C=C2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676338 | |
| Record name | 6-(Chloromethyl)-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857272-02-7 | |
| Record name | 6-(Chloromethyl)-4-(3-methoxypropyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the following steps:
Formation of the Oxazine Ring: The oxazine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carbonyl compound.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents like formaldehyde and hydrochloric acid.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction using 3-methoxypropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism would vary based on the context of its use, such as inhibiting an enzyme or binding to a receptor.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Halogen Substituents :
- The bromomethyl analog (314.18 g/mol) exhibits higher molecular weight and reactivity in cross-coupling reactions (e.g., Suzuki) compared to the chloromethyl derivative due to bromine's superior leaving-group ability .
- Chlorine at the 6-position (183.59 g/mol) simplifies the structure but reduces electrophilicity, correlating with antifungal rather than anticancer applications .
4-Position Modifications :
- The 3-methoxypropyl group enhances solubility compared to hydrophobic chains (e.g., methyl or phenyl) while maintaining moderate lipophilicity for membrane permeability .
- Piperazine-propionyl derivatives (330.38 g/mol) demonstrate target specificity (e.g., PI3Kα inhibition), highlighting how bulky substituents at the 4-position influence target engagement .
Biological Activity
6-(Chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound classified as an oxazine. Its unique structure, characterized by a chloromethyl group and a methoxypropyl group, positions it as a versatile molecule with potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16ClNO3
- Molecular Weight : 269.72 g/mol
- CAS Number : 857272-02-7
Synthesis
The synthesis of this compound typically involves:
- Formation of the Oxazine Ring : Cyclization of an amino alcohol with a carbonyl compound.
- Chloromethylation : Introduction of the chloromethyl group using formaldehyde and hydrochloric acid.
- Alkylation : Attachment of the methoxypropyl group via alkylation with 3-methoxypropyl bromide.
The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions that can modify biological pathways.
Case Studies and Research Findings
-
Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines. For instance, related oxazine derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin in cellular assays .
Compound IC50 (μM) Cell Line Compound A 16.19 ± 1.35 HCT-116 Compound B 17.16 ± 1.54 MCF-7 - Enzyme Inhibition : The compound may also act as an enzyme inhibitor, affecting metabolic pathways relevant to disease states. Specific studies are needed to elucidate the exact enzymes targeted.
- Neuropharmacological Effects : Similar compounds within the oxazine class have been evaluated for their neuropharmacological properties, indicating potential anxiolytic effects .
Comparison with Similar Compounds
This compound can be compared to other oxazine derivatives regarding their biological activities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound C | Oxazine | Anticancer |
| Compound D | Benzodiazepine | Anxiolytic |
The presence of both chloromethyl and methoxypropyl groups enhances its reactivity and interaction with biological systems compared to other derivatives lacking these functional groups.
Q & A
Q. What are the common synthetic routes for synthesizing 6-(chloromethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one, and how are reaction conditions optimized?
The compound can be synthesized via condensation, reduction, and O-alkylation reactions starting from halogenated benzaldehydes or phenolic precursors. For example, analogous derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one are synthesized using 3-bromo-4-hydroxybenzaldehyde, anilines, and chloroacetyl chloride, followed by Smiles rearrangement . Key parameters for optimization include:
- Temperature : Reactions often require heating under reflux (e.g., 80–100°C in DMF or THF).
- Catalysts : Potassium carbonate or triethylamine is used for deprotonation, while Pd/C facilitates nitro-to-amine reductions .
- Purification : Recrystallization with ethanol or column chromatography (hexane:ethyl acetate gradients) ensures purity.
Characterization relies on 1H/13C NMR (δ 4.0–5.5 ppm for oxazine protons) and HRMS to confirm molecular ion peaks .
Q. How are structural and purity characteristics validated for this compound?
- Nuclear Magnetic Resonance (NMR) : Protons on the oxazine ring (δ ~4.2–4.5 ppm) and chloromethyl group (δ ~4.8 ppm) are diagnostic. Coupling constants (e.g., J = 2.5–3.0 Hz for aromatic protons) confirm regiochemistry .
- Mass Spectrometry : HRMS or ESI-MS identifies the molecular ion ([M+H]+) and chlorine isotopic patterns.
- X-ray Crystallography : For crystalline derivatives, unit cell parameters (e.g., monoclinic P21/c space group) and hydrogen-bonding networks are resolved .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Enzyme Inhibition : Screen against kinases (e.g., CDK9) using ATP-competitive assays .
- Antioxidant Activity : Measure radical scavenging (e.g., DPPH assay) for C-3 modified oxazine derivatives .
- Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., hematological malignancy xenograft models) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the benzoxazinone core be addressed?
Regioselective modification at the C-6 chloromethyl group is critical. Strategies include:
- Copper(I)-Catalyzed Click Chemistry : For coupling alkynes or azides to the chloromethyl group, ensuring >90% regioselectivity .
- Protection-Deprotection : Temporarily block reactive sites (e.g., oxazine oxygen) using TMSCl before introducing substituents .
- Computational Guidance : DFT calculations predict electrophilic aromatic substitution preferences (e.g., C-7 vs. C-8 positions) .
Q. How can contradictions in biological activity data (e.g., CDK9 inhibition vs. antioxidant effects) be resolved?
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm direct binding to CDK9 .
- Redox Profiling : Quantify ROS scavenging vs. enzymatic inhibition using orthogonal assays (e.g., NADPH depletion for antioxidant activity) .
- Structural Analog Testing : Compare with derivatives lacking the chloromethyl group to isolate mechanism-specific effects .
Q. What computational tools are effective for predicting SAR and optimizing potency?
- Molecular Docking : AutoDock Vina or Glide simulates binding to CDK9 (PDB: 4BCF) or 5-HT receptors, highlighting key interactions (e.g., H-bonds with oxazine carbonyl) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Train models using descriptors like ClogP and polar surface area to predict bioavailability .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields by 15–20% .
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., epoxidation of allyl groups) .
- In Situ Monitoring : ReactIR or PAT tools track intermediates, enabling real-time adjustment of stoichiometry .
Q. What strategies are recommended for elucidating the compound’s metabolic stability and toxicity?
- Microsomal Assays : Incubate with human liver microsomes (HLM) to identify CYP450-mediated metabolites (e.g., O-demethylation of the methoxypropyl group) .
- AMES Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG Binding Assays : Patch-clamp electrophysiology evaluates cardiac toxicity risks .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities across studies?
- Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 for kinase assays) and controls (e.g., staurosporine for cytotoxicity) .
- Meta-Analysis : Pool data from >3 independent studies using random-effects models to assess heterogeneity .
- Proteomic Profiling : SILAC-based screens identify off-target effects that may explain divergent results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
